Cas no 127243-65-6 (b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI))

b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) structure
127243-65-6 structure
Product Name:b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
CAS-Nr.:127243-65-6
MF:C75H56O48
MW:1725.21836662292
CID:172241
PubChem ID:16130308
Update Time:2025-04-19

b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • beta-D-Glucopyranose, cyclic 4-2':6-2-((1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with beta-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
    • b-D-Glucopyranose, cyclic 4&reg
    • Woodfordin A
    • 2':6&reg
    • 2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
    • 127243-65-6
    • DTXSID60155484
    • .beta.-D-Glucopyranose, cyclic 4.fwdarw.2':6.fwdarw.2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with .beta.-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
    • [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydropyran-3-yl] 3,4,5-trihydroxy-2-[pentahydroxy-dioxo-tris[(3,4,5-trihydroxybenzoyl)oxy][?]yl]oxy-benzoate
    • [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate
    • b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
    • Inchi: 1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2
    • InChI-Schlüssel: HUDRVRFMJDNTKX-UHFFFAOYSA-N
    • Lächelt: OC1C(OC(C2C=C(O)C(O)=C(O)C=2)=O)C(OC(C2C(OC3C(O)=C(O)C4=C(C(OCC5C(OC(C6C4=C(O)C(O)=C(O)C=6)=O)C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C(OC(C4C=C(O)C(O)=C(O)C=4)=O)O5)=O)C=3)=C(O)C(O)=C(O)C=2)=O)C(OC(C2C=C(O)C(O)=C(O)C=2)=O)OC1COC(C1C=C(O)C(O)=C(O)C=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 1724.19368
  • Monoisotopenmasse: 1724.194104
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 27
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 48
  • Schwere Atomanzahl: 123
  • Anzahl drehbarer Bindungen: 24
  • Komplexität: 3620
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 994
  • XLogP3: 3.9
  • Topologische Polaroberfläche: 811

Experimentelle Eigenschaften

  • PSA: 810.600000000001
Empfohlene Lieferanten
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.